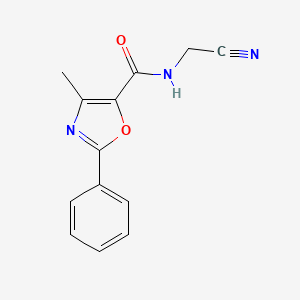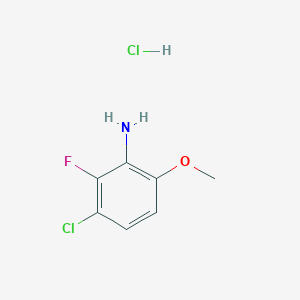
3-Chloro-2-fluoro-6-methoxyaniline;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “3-Chloro-2-fluoro-6-methoxyaniline;hydrochloride” consists of a benzene ring substituted with a chlorine atom, a fluorine atom, and a methoxy group. The positions of these substituents on the benzene ring are as indicated by the numbers in the name of the compound.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
3-Chloro-2-fluoro-6-methoxyaniline hydrochloride is a compound with potential application in the synthesis of complex organic molecules. A practical and facile synthesis method for diastereoisomers of fluorinated hydroxyprolines, including compounds related to 3-chloro-2-fluoro-6-methoxyaniline hydrochloride, has been developed. This synthesis method involves starting from readily available proline derivatives and is significant for the production of molecules with both hydroxylation and fluorination modifications, affecting their recognition by biological systems (Testa et al., 2018).
Application in Polymer Chemistry
In the field of polymer chemistry, 3-chloro-2-fluoro-6-methoxyaniline hydrochloride could serve as a precursor for the synthesis of novel polymers. For example, the aqueous polymerization of aniline derivatives has been studied extensively, demonstrating that substituents on the aniline ring can significantly influence the polymerization rate, molecular weight, and conductivity of the resulting polymers. Such research illustrates the potential for derivatives of 3-chloro-2-fluoro-6-methoxyaniline hydrochloride to be used in developing new conductive polymers with tailored properties (Sayyah et al., 2002).
Photochemical Studies
Photochemical studies have also utilized compounds similar to 3-chloro-2-fluoro-6-methoxyaniline hydrochloride, investigating the mechanisms of photolysis in methanol. Such research provides insights into the behavior of halogenated anilines under irradiation, which is crucial for understanding the photostability and photochemical pathways of organic compounds in various solvents. This knowledge can be applied in designing light-sensitive materials and in environmental studies related to the fate of organic pollutants (Othmen et al., 1999).
Targeted Protein Degradation
Research on 3-fluoro-4-hydroxyprolines, which are structurally related to 3-chloro-2-fluoro-6-methoxyaniline hydrochloride, has shown their potential in targeted protein degradation. The study revealed that the incorporation of fluoro-hydroxyproline derivatives into peptides and peptidomimetic ligands can affect their recognition by biological systems, such as the von Hippel–Lindau (VHL) E3 ubiquitin ligase. This opens up possibilities for using derivatives of 3-chloro-2-fluoro-6-methoxyaniline hydrochloride in the design of new drugs and therapeutic strategies (Testa et al., 2018).
Direcciones Futuras
The future directions for “3-Chloro-2-fluoro-6-methoxyaniline;hydrochloride” could involve its use in the synthesis of novel compounds with potential applications in various fields. For example, 3-Fluoro-2-methoxyaniline has been used in the synthesis of novel leucine ureido derivatives with potent inhibitory activity against aminopeptidase N, and in the synthesis of novel mGluR1 antagonists for the treatment of chronic pain .
Propiedades
IUPAC Name |
3-chloro-2-fluoro-6-methoxyaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFNO.ClH/c1-11-5-3-2-4(8)6(9)7(5)10;/h2-3H,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPTUAJAISKEEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 5-((3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)methyl)furan-2-carboxylate](/img/structure/B2573076.png)
![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone](/img/structure/B2573077.png)
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide](/img/structure/B2573078.png)


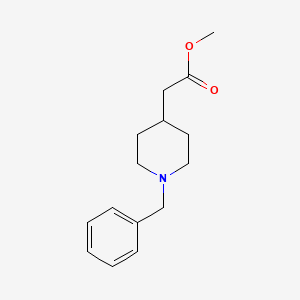
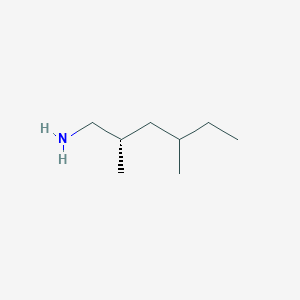
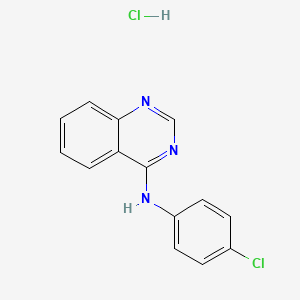

![3-(2-fluorophenyl)-8-[(4-phenylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2573090.png)
![Methyl 3-(2,6-dichlorophenyl)-5-[2-(dimethylamino)-1-(2,2,2-trifluoroacetyl)vinyl]-4-isoxazolecarboxylate](/img/structure/B2573092.png)
![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-(1-methylpyrazol-3-yl)methanone](/img/structure/B2573095.png)
![1,2-Diazaspiro[2.3]hex-1-ene-5-carboxylic acid](/img/structure/B2573096.png)
